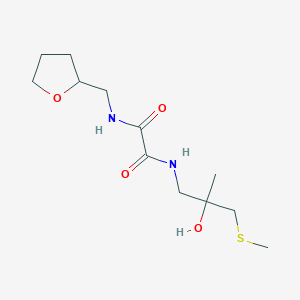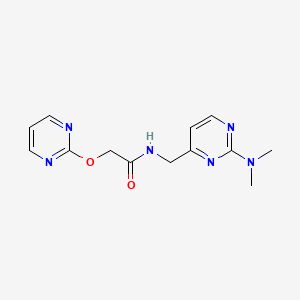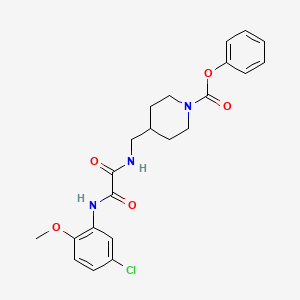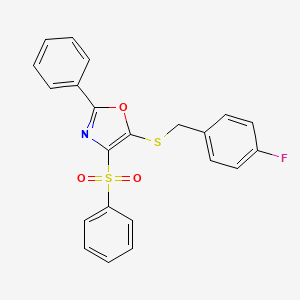
5-((4-Fluorobenzyl)thio)-2-phenyl-4-(phenylsulfonyl)oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-((4-Fluorobenzyl)thio)-2-phenyl-4-(phenylsulfonyl)oxazole” is a complex organic molecule that contains several functional groups, including a fluorobenzyl group, a phenylsulfonyl group, and an oxazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the oxazole ring. The presence of the fluorobenzyl and phenylsulfonyl groups could potentially influence the compound’s reactivity and properties.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The oxazole ring, for example, is a heterocycle that can participate in various reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can affect properties like solubility, melting point, and reactivity.Wissenschaftliche Forschungsanwendungen
Light Harvesting and Nonlinear Optical Properties
One of the applications of compounds related to 5-((4-Fluorobenzyl)thio)-2-phenyl-4-(phenylsulfonyl)oxazole is in the development of novel inhibitor molecules for the Topoisomerase II enzyme, which can be significant in cancer treatment. Additionally, these compounds have been explored for their potential applications in the design of new Dye-Sensitized Solar Cells (DSSC's) due to their light harvesting efficiencies (Mary et al., 2019).
Antibacterial Activities
Compounds structurally similar to 5-((4-Fluorobenzyl)thio)-2-phenyl-4-(phenylsulfonyl)oxazole have shown promising antibacterial activities. For instance, sulfone derivatives containing 1,3,4-oxadiazole moieties exhibited effective antibacterial action against rice bacterial leaf blight. These compounds have demonstrated abilities to enhance plant resistance against bacterial infections by increasing superoxide dismutase (SOD) and peroxidase (POD) activities in rice (Shi et al., 2015).
Antimicrobial Properties
Several heterocyclic condensed systems from the thiazolo[3,2-b][1,2,4]triazoles class, related to the chemical structure , have been synthesized and demonstrated notable antimicrobial activities against various bacteria and yeasts. This indicates the potential use of these compounds in developing new antimicrobial agents (Bărbuceanu et al., 2015).
Use in Fluorescent Molecular Probes
Compounds with structures similar to 5-((4-Fluorobenzyl)thio)-2-phenyl-4-(phenylsulfonyl)oxazole have been prepared as new fluorescent solvatochromic dyes. These compounds, due to their strong solvent-dependent fluorescence, have potential applications in developing ultrasensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(benzenesulfonyl)-5-[(4-fluorophenyl)methylsulfanyl]-2-phenyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FNO3S2/c23-18-13-11-16(12-14-18)15-28-22-21(29(25,26)19-9-5-2-6-10-19)24-20(27-22)17-7-3-1-4-8-17/h1-14H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZOBTCEWSOLIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)SCC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-Fluorobenzyl)thio)-2-phenyl-4-(phenylsulfonyl)oxazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-({4-[(2,6-dichlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)(methoxy)amine](/img/structure/B2861051.png)
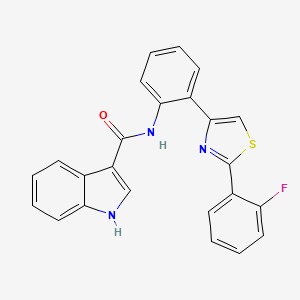
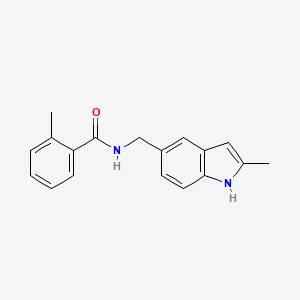
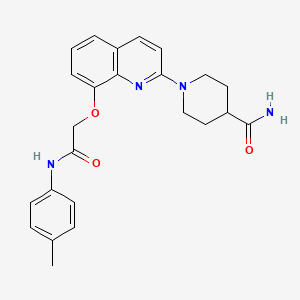
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2861063.png)
![2,5-dimethyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide](/img/structure/B2861064.png)
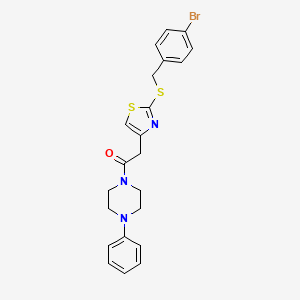
![N-[cyano(2-methoxyphenyl)methyl]-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxamide](/img/structure/B2861066.png)
![N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2861069.png)
